molecular formula C8H7Cl3O2 B14041471 (2,4,6-Trichloro-3-methoxyphenyl)methanol

(2,4,6-Trichloro-3-methoxyphenyl)methanol

Cat. No.: B14041471
M. Wt: 241.5 g/mol
InChI Key: XQMBHUZJBQDROV-UHFFFAOYSA-N
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Description

(2,4,6-Trichloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7Cl3O2 It is characterized by the presence of three chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trichloro-3-methoxyphenyl)methanol typically involves the chlorination of 3-methoxybenzyl alcohol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trichloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,4,6-trichloro-3-methoxybenzaldehyde or 2,4,6-trichloro-3-methoxybenzoic acid.

    Reduction: Formation of 2,4,6-trichloro-3-methoxytoluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4,6-Trichloro-3-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Similar structure but lacks the methoxy and hydroxymethyl groups.

    3-Methoxybenzyl alcohol: Similar structure but lacks the chlorine atoms.

    2,4,6-Trichloroanisole: Similar structure but lacks the hydroxymethyl group.

Uniqueness

(2,4,6-Trichloro-3-methoxyphenyl)methanol is unique due to the combination of chlorine atoms, a methoxy group, and a hydroxymethyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H7Cl3O2

Molecular Weight

241.5 g/mol

IUPAC Name

(2,4,6-trichloro-3-methoxyphenyl)methanol

InChI

InChI=1S/C8H7Cl3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3

InChI Key

XQMBHUZJBQDROV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)CO)Cl)Cl

Origin of Product

United States

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